2',3',5'-triacetyl-5-Azacytidine

Vue d'ensemble

Description

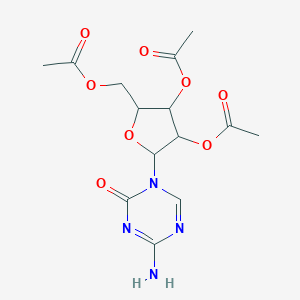

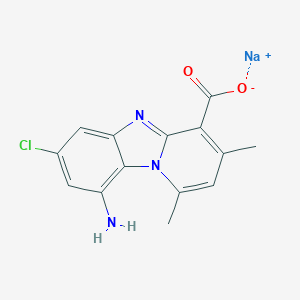

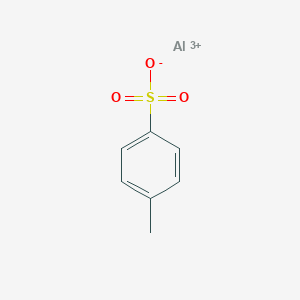

2’,3’,5’-triacetyl-5-Azacytidine is a prodrug form of 5-azacytidine . It has a molecular weight of 370.32 . It is used as a DNA methyltransferase inhibitor . It decreases promoter methylation of P15 in L1210 mouse leukemia cells when used at concentrations of 1 and 100 µM . It also reduces HIV-1 infection in, and increases the viability of, unstimulated primary human CD4 + T cells .

Molecular Structure Analysis

The IUPAC name for 2’,3’,5’-triacetyl-5-Azacytidine is 2-(acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate . The InChI code is 1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) .Physical And Chemical Properties Analysis

2’,3’,5’-triacetyl-5-Azacytidine has a molecular weight of 370.32 . It is a solid at room temperature . Its solubility in DMF, DMSO, and Ethanol is 30 mg/ml, and in PBS (pH 7.2) it is 10 mg/ml .Applications De Recherche Scientifique

DNA Methyltransferase Inhibitor

“2’,3’,5’-triacetyl-5-Azacytidine” is a prodrug form of the DNA methyltransferase inhibitor 5-azacytidine . It can decrease promoter methylation of P15 in L1210 mouse leukemia cells .

Treatment for Myelodysplastic Syndromes (MDSs)

Myelodysplastic syndromes (MDSs) are a group of incurable stem-cell malignancies predominantly treated by supportive care . “2’,3’,5’-triacetyl-5-Azacytidine” reduces hypermethylation associated with MDSs .

Potential Treatment for Acute Myelogenous Leukemia (AML)

Epigenetic silencing through promoter methylation of a number of genes is present in poor-risk subtypes of MDS and often predicts transformation to acute myelogenous leukemia (AML) . “2’,3’,5’-triacetyl-5-Azacytidine” could potentially be used as a treatment for AML .

Improved Bioavailability

This compound has demonstrated significant pharmacokinetic improvements in bioavailability, solubility, and stability over the parent compound . This makes it a more effective prodrug for azacitidine .

Lack of General Toxicity

In vivo analyses indicated a lack of general toxicity . This makes “2’,3’,5’-triacetyl-5-Azacytidine” a safer alternative for patients .

Suppression of Global Methylation

Pharmacodynamic analyses confirmed its ability to suppress global methylation in vivo . This is particularly useful in the treatment of diseases associated with hypermethylation .

Potential Treatment for HIV-1 Infection

“2’,3’,5’-triacetyl-5-Azacytidine” (10 µM) reduces HIV-1 infection in, and increases the viability of, unstimulated primary human CD4 + T cells .

Reduction of Global DNA Methylation Levels in Mice

When administered at a dose of 38 mg/kg per day for 5 consecutive days, it decreases gut and spleen global DNA methylation levels in mice .

Mécanisme D'action

Target of Action

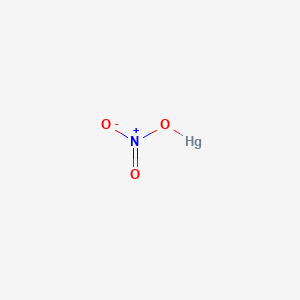

The primary target of 2’,3’,5’-triacetyl-5-Azacytidine, also known as TAC, is DNA methyltransferase . DNA methyltransferase is a family of enzymes involved in catalyzing the transfer of a methyl group to DNA . This enzyme plays a crucial role in the regulation of gene expression in both normal and malignant cells .

Mode of Action

TAC, as a prodrug form of 5-azacytidine, exerts its action through two main mechanisms . Firstly, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, impairing DNA methylation . The inhibition of DNA methylation is key to its hypomethylating activity .

Biochemical Pathways

TAC affects the biochemical pathways related to DNA methylation . By inhibiting DNA methyltransferase, it impairs the methylation process, leading to hypomethylation of DNA . This hypomethylation can reverse the epigenetic silencing of genes, which is often present in poor-risk subtypes of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Pharmacokinetics

TAC demonstrates significant pharmacokinetic improvements in bioavailability, solubility, and stability over the parent compound, 5-azacytidine . It is rapidly absorbed after oral administration This leads to a protracted absorption at the gastrointestinal level and conversion of the prodrug .

Result of Action

The action of TAC results in the suppression of global methylation in vivo . This suppression of methylation can lead to the reactivation of silenced genes, thereby improving the overall response in the treatment of MDS and AML . In vivo analyses have indicated a lack of general toxicity coupled with significantly improved survival .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQJVHISAFFLMA-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?

A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.

Q2: What are the next steps in the research and development of TAC?

A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)